Ácido 3-maleimidopropiónico

Descripción general

Descripción

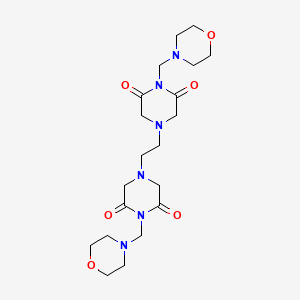

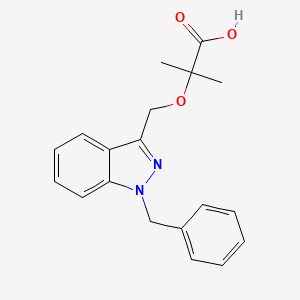

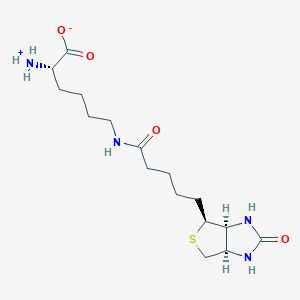

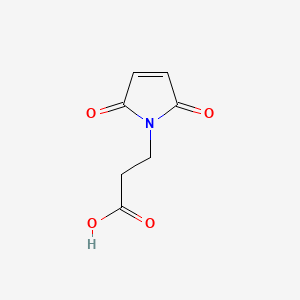

El ácido 3-maleimidopropiónico es un compuesto orgánico con la fórmula molecular C7H7NO4. Contiene un grupo maleimida y un ácido carboxílico terminal. Este compuesto es conocido por su reactividad con los grupos tiol, lo que lo convierte en un reactivo valioso en diversas aplicaciones químicas y biológicas .

Aplicaciones Científicas De Investigación

El ácido 3-maleimidopropiónico tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido 3-maleimidopropiónico involucra su reactividad con los grupos tiol y los grupos amina primarios. El grupo maleimida forma enlaces covalentes con los grupos tiol, mientras que el ácido carboxílico terminal forma enlaces amida estables con los grupos amina primarios en presencia de activadores . Esta doble reactividad permite que el compuesto modifique biomoléculas y facilite diversos procesos bioquímicos.

Métodos De Preparación

El ácido 3-maleimidopropiónico se puede sintetizar mediante la reacción del anhídrido maleico con β-alanina en ácido acético. La mezcla se agita a temperatura ambiente, seguida de calentamiento a 115 °C durante la noche . Este método produce un sólido de blanco a amarillo pálido, que es el producto deseado.

Análisis De Reacciones Químicas

El ácido 3-maleimidopropiónico sufre varios tipos de reacciones químicas:

Reacciones de Sustitución: El grupo maleimida reacciona con los grupos tiol para formar enlaces covalentes, lo que permite la conexión de biomoléculas con grupos tiol.

Formación de Enlace Amida: El ácido carboxílico terminal puede reaccionar con grupos amina primarios en presencia de activadores como EDC o HATU para formar enlaces amida estables.

Oxidación y Reducción: Si bien no se informan comúnmente reacciones de oxidación y reducción específicas, los grupos funcionales del compuesto sugieren una reactividad potencial en condiciones apropiadas.

Comparación Con Compuestos Similares

El ácido 3-maleimidopropiónico es único debido a sus dos grupos funcionales, que le permiten reaccionar con grupos tiol y amina. Los compuestos similares incluyen:

N-(3-Maleimidopropionyloxy)succinimide: Este compuesto también contiene un grupo maleimida y se utiliza como un reactivo de reticulación.

N-Maleoyl-β-alanine N-hydroxysuccinimide ester: Otro compuesto similar con aplicaciones en la modificación de proteínas.

Propiedades

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-5-1-2-6(10)8(5)4-3-7(11)12/h1-2H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTPJBLLJJNPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341526 | |

| Record name | 3-Maleimidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7423-55-4 | |

| Record name | 3-Maleimidopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7423-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Maleimidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enoate](/img/structure/B1667077.png)